molecular formula C5H8ClN3 B8526538 1-(3-Chloropropyl)-1,2,3-triazole

1-(3-Chloropropyl)-1,2,3-triazole

Cat. No. B8526538
M. Wt: 145.59 g/mol
InChI Key: NLKXILIYCOIQGK-UHFFFAOYSA-N
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Patent
US07973160B2

Procedure details

A suspension of sodium hydride (1.55 g, 30.8301 mmol, 60% in oil) in hexane was allowed to stand, and after removing the supernatant, dimethylformamide (25 ml) was added thereto to forma suspension and 1H-1,2,3-triazole (1.5 ml, 25.8867 mmol) was added dropwise while cooling on ice. This was stirred at room temperature for 5 minutes to thorough dissolution, and then 1-bromo-3-chloropropane (2.82 ml, 28.4754 mmol) was added and the mixture was stirred at room temperature for 8 hours. After adding water while cooling on ice, the mixture was extracted with diethyl ether and then with ethyl acetate, washed with saturated brine and dried over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure, and the isomers were separated by NH silica gel column chromatography (hexane-ethyl acetate) and purified to obtain low polarity 2-(3-chloropropyl)-1,2,3-triazole (0.429 g, 2.9466 mmol, 11.38%) and high polarity 1-(3-chloropropyl)-1,2,3-triazole (0.910 g, 6.2504 mmol, 24.15%) as colorless oils.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
2.82 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][N:5]=[N:4]1.Br[CH2:9][CH2:10][CH2:11][Cl:12].O>CCCCCC>[Cl:12][CH2:11][CH2:10][CH2:9][N:4]1[N:5]=[CH:6][CH:7]=[N:3]1.[Cl:12][CH2:11][CH2:10][CH2:9][N:3]1[CH:7]=[CH:6][N:5]=[N:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
N1N=NC=C1
Step Three
Name
Quantity
2.82 mL
Type
reactant
Smiles
BrCCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred at room temperature for 5 minutes to thorough dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after removing the supernatant, dimethylformamide (25 ml)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
WASH
Type
WASH
Details
with ethyl acetate, washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the isomers were separated by NH silica gel column chromatography (hexane-ethyl acetate)
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClCCCN1N=CC=N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.9466 mmol
AMOUNT: MASS 0.429 g
YIELD: PERCENTYIELD 11.38%
Name
Type
product
Smiles
ClCCCN1N=NC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.2504 mmol
AMOUNT: MASS 0.91 g
YIELD: PERCENTYIELD 24.15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.